Differential Affinity for α9β1 vs. α4β1 Under Physiological Conditions
R-BC154 acetate demonstrates a quantifiable and reproducible selectivity preference for the α9β1 integrin over the α4β1 integrin. In a direct head-to-head comparison within the same assay system, R-BC154 exhibited approximately 3-fold higher affinity for α9β1 relative to α4β1 [1]. This selectivity profile is distinct from that of the highly α4β1-selective comparator BIO5192, which exhibits negligible α9β1 binding (Kd < 10 pM for α4β1 only), and from BOP, which is a dual antagonist but lacks fluorescence and has not had its binding kinetics as thoroughly characterized .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki (α9β1) = 12.7 nM; Ki (α4β1) = 38.0 nM |
| Comparator Or Baseline | BIO5192: Kd (α4β1) < 10 pM (α9β1 binding negligible); BOP: Picomolar-range dual antagonist (non-fluorescent) |
| Quantified Difference | 3-fold higher affinity for α9β1 vs. α4β1 for R-BC154 |
| Conditions | Human glioblastoma LN18 cells transfected with α9 or α4, in the presence of 1 mM Ca2+/Mg2+ |
Why This Matters
This quantitative selectivity profile enables researchers to design experiments that distinguish α9β1-mediated from α4β1-mediated effects, a critical capability for dissecting their distinct roles in stem cell regulation and disease.
- [1] Cao B, Hutt OE, Zhang Z, Li S, Heazlewood SY, Williams B, Smith JA, Savage GP, Nilsson SK. Design, synthesis and binding properties of a fluorescent α9β1/α4β1 integrin antagonist and its application as an in vivo probe for bone marrow haemopoietic stem cells. Org Biomol Chem. 2014 Feb 14;12(6):965-78. View Source
